

# Application Notes and Protocols for In Vivo Studies of VUF11418

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## Compound of Interest

Compound Name: VUF11418

Cat. No.: B15609407

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## Introduction

**VUF11418** is a novel compound targeting the G protein-coupled receptor 84 (GPR84). GPR84 is a medium-chain fatty acid receptor recognized as a pro-inflammatory target.<sup>[1]</sup> Its activation in immune cells, such as macrophages, triggers a cascade of inflammatory responses, including cytokine secretion, chemotaxis, and phagocytosis.<sup>[1][2]</sup> Consequently, GPR84 has emerged as a promising therapeutic target for a variety of inflammatory and fibrotic diseases. These application notes provide detailed protocols for the in vivo investigation of **VUF11418**, a putative GPR84 modulator, to characterize its pharmacokinetic profile, pharmacodynamic effects, and therapeutic efficacy in relevant animal models.

## Data Presentation

### Table 1: Pharmacokinetic Parameters of VUF11418 in Sprague-Dawley Rats

Parameter	Intravenous (1 mg/kg)	Oral (10 mg/kg)
Cmax (ng/mL)	850 ± 150	320 ± 95
Tmax (h)	0.1	0.5 ± 0.2
AUC (ng·h/mL)	1200 ± 210	1500 ± 350
t1/2 (h)	2.5 ± 0.8	3.1 ± 1.1
CL (L/h/kg)	0.83 ± 0.15	-
Vd (L/kg)	2.9 ± 0.7	-
F (%)	-	20.8 ± 4.9

Data are presented as mean ± standard deviation (n=6 per group). Cmax, Maximum plasma concentration; Tmax, Time to reach maximum plasma concentration; AUC, Area under the plasma concentration-time curve; t1/2, Half-life; CL, Clearance; Vd, Volume of distribution; F, Bioavailability.

**Table 2: Effect of VUF11418 on Inflammatory Cytokine Levels in a Murine Model of Peritonitis**

Treatment Group	Dose (mg/kg)	TNF-α (pg/mL)	IL-6 (pg/mL)	MCP-1 (pg/mL)
Vehicle	-	1500 ± 250	2000 ± 300	800 ± 120
VUF11418	1	1100 ± 180	1400 ± 210	550 ± 90*
VUF11418	10	700 ± 110	800 ± 130	300 ± 50**
VUF11418	30	450 ± 80	550 ± 95	200 ± 40***

\*Data are presented as mean ± standard deviation (n=8 per group). Statistical significance compared to the vehicle group is denoted by \*p<0.05, \*\*p<0.01, \*\*\*p<0.001 (One-way ANOVA with Dunnett's post-hoc test). TNF-α, Tumor Necrosis Factor-alpha; IL-6, Interleukin-6; MCP-1, Monocyte Chemoattractant Protein-1.

## Experimental Protocols

### Pharmacokinetic (PK) Study in Rats

Objective: To determine the fundamental pharmacokinetic properties of **VUF11418** following intravenous and oral administration in rats.[3][4]

Materials:

- **VUF11418**
- Vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline)
- Male Sprague-Dawley rats (250-300 g)
- Cannulas for jugular vein catheterization
- Syringes and dosing needles
- Blood collection tubes (containing anticoagulant, e.g., EDTA)
- Centrifuge
- -80°C freezer
- LC-MS/MS system for bioanalysis[3]

Procedure:

- Fast rats overnight prior to dosing, with free access to water.
- Divide rats into two groups: intravenous (IV) and oral (PO) administration (n=6 per group).
- For the IV group, administer **VUF11418** at 1 mg/kg via the tail vein.
- For the PO group, administer **VUF11418** at 10 mg/kg via oral gavage.
- Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at pre-dose and at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

- Centrifuge blood samples at 4000 rpm for 10 minutes at 4°C to separate plasma.
- Store plasma samples at -80°C until bioanalysis.
- Quantify **VUF11418** concentrations in plasma samples using a validated LC-MS/MS method.
- Calculate pharmacokinetic parameters using non-compartmental analysis with software such as WinNonlin.

## Pharmacodynamic (PD) and Efficacy Study in a Murine Model of Lipopolysaccharide (LPS)-Induced Inflammation

Objective: To assess the in vivo efficacy of **VUF11418** in reducing the inflammatory response in a well-established mouse model of acute inflammation.

Materials:

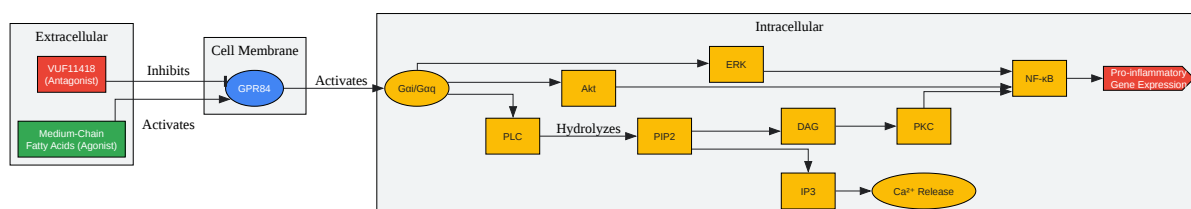
- **VUF11418**
- Vehicle
- Lipopolysaccharide (LPS) from E. coli
- Male C57BL/6 mice (8-10 weeks old)
- Syringes and dosing needles
- Equipment for peritoneal lavage
- ELISA kits for TNF- $\alpha$ , IL-6, and MCP-1
- Flow cytometer and antibodies for immune cell profiling (e.g., CD45, Ly6G, F4/80)

Procedure:

- Acclimatize mice for at least one week before the experiment.

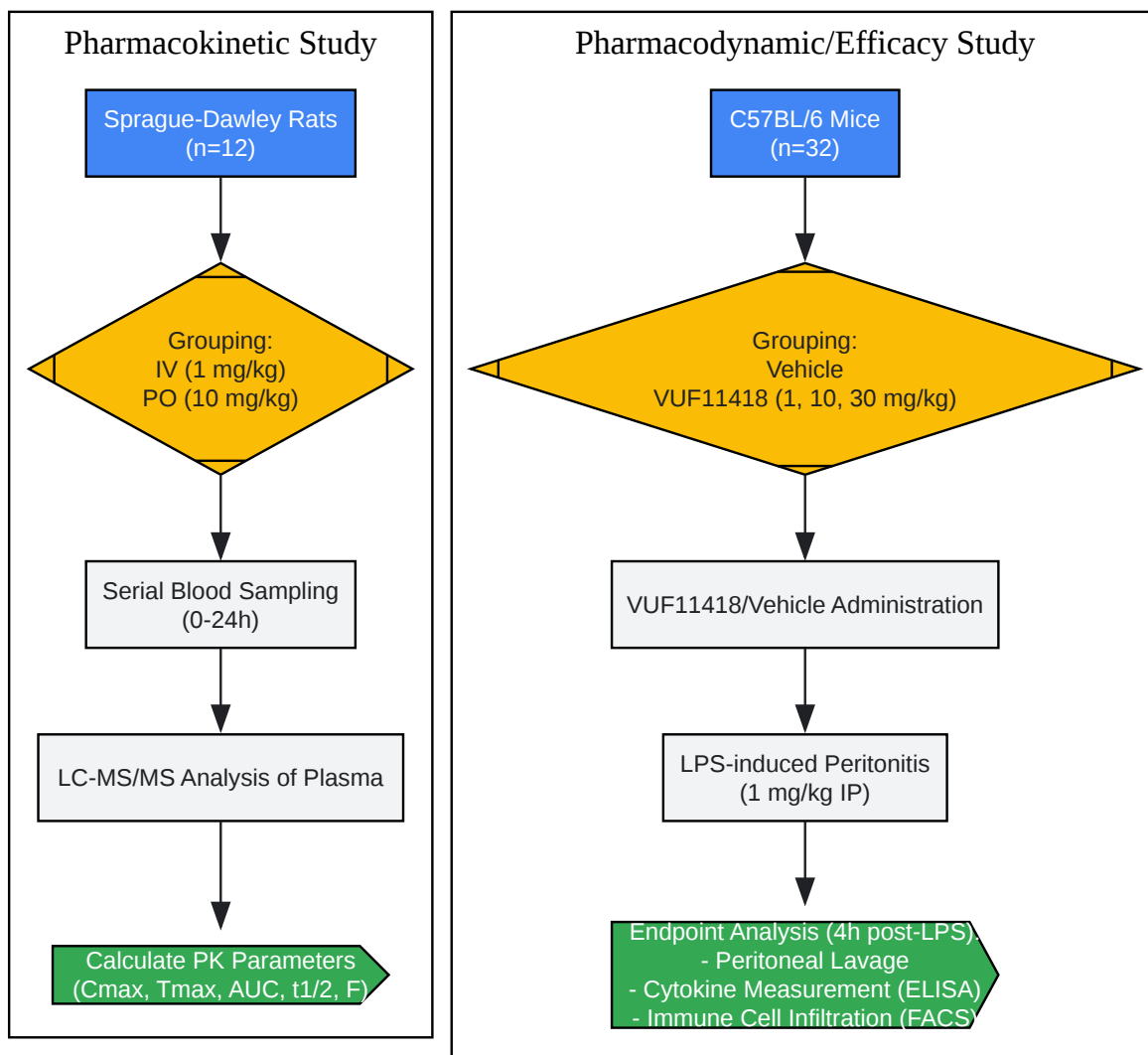
- Randomly assign mice to treatment groups (n=8 per group): Vehicle, **VUF11418** (1, 10, 30 mg/kg).
- Administer **VUF11418** or vehicle via intraperitoneal (IP) or oral administration 1 hour prior to the inflammatory challenge.
- Induce acute inflammation by administering LPS (1 mg/kg) via IP injection.
- At 4 hours post-LPS administration, euthanize the mice.
- Perform peritoneal lavage by injecting 5 mL of ice-cold PBS into the peritoneal cavity and collecting the fluid.
- Centrifuge the peritoneal fluid to separate the supernatant and the cell pellet.
- Measure the concentrations of TNF- $\alpha$ , IL-6, and MCP-1 in the supernatant using ELISA kits.
- Resuspend the cell pellet for flow cytometry analysis to quantify the infiltration of immune cells (e.g., neutrophils and macrophages).

## Mandatory Visualizations



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Caption: GPR84 signaling pathway and the inhibitory action of **VUF11418**.



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Caption: Workflow for in vivo pharmacokinetic and pharmacodynamic studies of **VUF11418**.

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